4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under controlled conditions.
Coupling with the Pyridine Derivative: The final step involves coupling the piperidine intermediate with the pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Known for its use in organic synthesis and as a ligand in coordination chemistry.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Utilized in the synthesis of fluorescent materials and as a reagent in analytical chemistry.
Uniqueness
4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-12-9-14(5-7-20-12)23-11-13-3-2-8-21(10-13)15(22)4-6-16(17,18)19/h5,7,9,13H,2-4,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJABFYIPNOFFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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